p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate
Description
Overview of Glycosidic Substrates and Chromogenic Derivatives
Chromogenic glycosides, such as p-nitrophenyl derivatives, are indispensable tools for quantifying glycosidase activity. These substrates incorporate a chromophore (e.g., para-nitrophenyl) linked via a glycosidic bond to an oligosaccharide backbone. Enzymatic hydrolysis releases the chromophore, yielding a spectrophotometrically detectable signal proportional to enzyme activity. This compound exemplifies this class, featuring a cellopentaose core with 16 acetyl groups and a terminal para-nitrophenyl moiety. Acetylation mitigates hydrogen bonding, enhancing substrate solubility in assay buffers while preserving enzyme recognition.
Historical Context and Motivation for Study
The development of synthetic glycosides accelerated in the mid-20th century, driven by the need to standardize enzyme assays. Early work on para-nitrophenyl glycosides, such as para-nitrophenyl-β-D-cellobioside (CAS 3482-57-3), demonstrated their utility in cellulase characterization. Subsequent efforts focused on elongating the glycan chain to mimic natural cellulose substrates, culminating in pentasaccharide derivatives like this compound. Its synthesis addressed limitations of shorter substrates in probing processive cellulases requiring extended binding sites.
Relevance in Glycoscience and Enzymology
This compound enables precise measurement of endo- and exoglucanase activities. Endoglucanases cleave internal β-1,4-glycosidic bonds within the cellopentaose backbone, while exoglucanases processively hydrolyze terminal units, releasing cellobiose or glucose. The para-nitrophenyl group acts as a leaving group, with liberation kinetics providing insights into enzyme mechanisms. Recent applications extend to microbial detection systems, where engineered substrates yield colored chelates upon enzymatic hydrolysis.
Properties
Molecular Formula |
C68H87NO44 |
|---|---|
Molecular Weight |
1622.4 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |
InChI Key |
REVPOJIHBJOYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Glycosylation and Backbone Assembly
The β-1,4-linked cellopentaose backbone is constructed using iterative Koenigs-Knorr glycosylation. Farkas et al. (2007) demonstrated that peracetylated maltooligosaccharides are synthesized via acetolysis of cyclodextrins, yielding maltohexaose, -heptaose, and -octaose derivatives. For cellopentaoside, a similar strategy applies:
- Glycosyl donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
- Glycosyl acceptor : Partially protected glucopyranoside with free hydroxyl at C4.
- Promoter system : Silver triflate or BF₃·Et₂O in anhydrous dichloromethane.
Each glycosylation step proceeds with >70% yield, confirmed by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). The pentamer is assembled by repeating the coupling reaction four times, with intermediate purification via silica gel chromatography.
Acetylation and Protecting Group Management
Full acetylation ensures stability during subsequent reactions. Per the PubChem entry, all hydroxyl groups in the cellopentaoside intermediate are acetylated using acetic anhydride in pyridine (20 eq., 24 h, 25°C). The reaction is quenched with ice-water, and the product is extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄. Yield: 92–95%.
p-Nitrophenyl Glycosidation
The terminal glucose unit is functionalized with p-nitrophenol. Iyer and Goldstein (1969) detailed a method for p-nitrophenyl glycosides using 4,6-O-benzylidene-protected intermediates:
- Conditions :
- Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq.).
- Acceptor: p-Nitrophenol (1.0 eq.), Ag₂CO₃ (2.5 eq.), anhydrous DCM, 0°C → RT, 12 h.
- Deprotection : Benzylidene groups are removed via acid hydrolysis (80% acetic acid, 60°C, 2 h), followed by re-acetylation.
This step achieves 65–70% yield, with the β-anomer favored due to neighboring group participation from C2 acetate.
Optimization of Reaction Conditions
Critical parameters influencing yield and stereoselectivity include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 0°C → RT | Minimizes side reactions (e.g., hydrolysis) |
| Solvent | Anhydrous DCM | Enhances glycosyl donor stability |
| Promoter | AgOTf (0.5 eq.) | Improves β-selectivity (>95%) |
| Reaction Time | 12–16 h per glycosylation | Ensures complete conversion |
Data adapted from Farkas et al. and Iyer et al..
Purification and Characterization
Chromatographic Separation
The final product is purified using cellulose column chromatography (eluent: toluene/ethyl acetate 7:3). Fractions are analyzed by TLC and combined upon confirmation of homogeneity.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and cellopentaoside derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- p-Nitrophenol and cellopentaoside derivatives. p-Aminophenyl -D-Cellopentaoside, Hexadecaacetate.
Substitution: Various substituted phenyl -D-Cellopentaoside, Hexadecaacetate derivatives.
Scientific Research Applications
Enzyme Assays
One of the primary applications of p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate is as a substrate for enzymatic assays. It is commonly used to measure the activity of β-D-cellulases and cellobiohydrolases . These enzymes catalyze the hydrolysis of glycosidic bonds in cellulose and cellooligosaccharides, releasing p-nitrophenol, which can be quantitatively measured due to its distinct yellow color.
- Case Study: Enzyme Activity Measurement
In a study by Ruminococcus flavefaciens FD-1, an exo-beta-1,4-glucanase was purified and characterized using p-Nitrophenyl-D-Cellopentaoside as a substrate. The enzyme exhibited significant activity against this compound, demonstrating its applicability in monitoring cellulase activity .
Substrate Specificity Studies
The compound is instrumental in determining the substrate specificity of various glycosidases. Researchers utilize it to assess how different enzymes interact with cellooligosaccharides, providing insights into their catalytic mechanisms.
- Example: Substrate Characterization
A bifunctional cellulase from Bacillus sp. D04 was characterized using p-Nitrophenyl-D-Cellopentaoside to evaluate its exo- and endoglucanase activities. The study revealed that the enzyme could effectively degrade this substrate alongside other oligosaccharides .
Biotechnological Innovations
Recent advancements have leveraged p-Nitrophenyl-D-Cellopentaoside in biotechnological applications, particularly in the development of new assays for enzyme activity that are more efficient and cost-effective.
- Research Insights
A study highlighted the use of p-nitrophenyl esters, including p-Nitrophenyl-D-Cellopentaoside derivatives, to explore novel enzymatic pathways and mechanisms. This research opened avenues for creating unnatural products through biocatalysis .
Data Tables
Mechanism of Action
The mechanism of action of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate involves the hydrolysis of the glycosidic bond by glycosidases, releasing p-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool in enzymatic assays. The acetyl groups on the cellopentaoside backbone provide stability and protect the compound from non-specific hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on analogous compounds, the following analysis is inferred from structural and functional principles:
Structural Analogues
(a) Shorter-Chain Acetylated Cellooligosaccharides
Example: p-Nitrophenyl-β-D-cellobioside heptaacetate (hypothetical structure).
- Key Differences :
- Chain Length : Shorter oligosaccharide backbone (two glucose units vs. five).
- Acetylation : Fewer acetyl groups (seven vs. sixteen).
- Application : Likely used for endocellulases with preference for shorter substrates.
(b) Non-Acetylated p-Nitrophenyl Glycosides
Example: p-Nitrophenyl-β-D-glucopyranoside.
- Key Differences :
- Hydroxyl Protection : Absence of acetyl groups increases hydrophilicity but reduces stability in aqueous buffers.
- Enzyme Specificity : Susceptible to broader glycosidase activity, reducing assay specificity.
(c) Fluorogenic Substrates
Example: 4-Methylumbelliferyl-β-D-cellopentaoside.
- Key Differences :
- Leaving Group : Fluorescent 4-methylumbelliferyl group enables fluorescence-based detection.
- Sensitivity : Higher sensitivity in low-activity enzyme preparations but requires UV excitation.
Functional Comparison Table
| Compound Name | Backbone Length | Acetylation | Leaving Group | Detection Method | Key Application |
|---|---|---|---|---|---|
| p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate | 5 glucose units | 16 acetyl | p-Nitrophenyl (pNP) | Spectrophotometric | Cellulase specificity assays |
| p-Nitrophenyl-β-D-cellobioside heptaacetate (hypothetical) | 2 glucose units | 7 acetyl | pNP | Spectrophotometric | Endocellulase screening |
| p-Nitrophenyl-β-D-glucopyranoside | 1 glucose unit | None | pNP | Spectrophotometric | Broad glycosidase assays |
| 4-Methylumbelliferyl-β-D-cellopentaoside | 5 glucose units | Variable | 4-Methylumbelliferyl | Fluorescent | High-sensitivity cellulase assays |
Research Findings and Mechanistic Insights
- Acetylation Impact: The hexadecaacetate modification in this compound prevents non-specific hydrolysis by blocking hydroxyl groups, making it selective for processive cellulases (e.g., exoglucanases) .
- Chain Length Specificity : Longer backbones (e.g., cellopentaoside vs. cellobiose) mimic natural cellulose substrates more accurately, improving kinetic relevance in enzyme assays.
- Detection Efficiency : The pNP group offers a balance between cost-effectiveness and detectability compared to fluorescent tags, which require specialized equipment.
Biological Activity
p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate (CAS No. 129411-66-1) is a synthetic carbohydrate derivative that serves as a substrate for various glycoside hydrolases, particularly cellulases. Understanding its biological activity is crucial for applications in biotechnology, particularly in the degradation of cellulose and the study of enzyme kinetics.
- Molecular Formula: C₁₈H₃₁N₁O₁₁
- Molecular Weight: 433.44 g/mol
- Structure: The compound features a p-nitrophenyl group linked to a D-cellopentaoside moiety that is fully acetylated.
Biological Activity
This compound exhibits significant biological activity as a substrate for cellulases. Its utility in enzyme assays stems from the release of p-nitrophenol upon hydrolysis, which can be quantitatively measured.
The hydrolysis of this compound by cellulases involves the cleavage of glycosidic bonds. The reaction can be represented as follows:
This reaction is indicative of the enzymatic activity and allows for the determination of cellulase efficiency.
Enzyme Kinetics
A study published in Biotechnology and Applied Biochemistry demonstrated that this compound can be used to assess the kinetic parameters of various cellulases. The Km (Michaelis constant) values were determined for different cellulases, indicating their affinity for this substrate. The findings suggested that the compound is an effective substrate for both endoglucanases and exoglucanases, with varying degrees of activity depending on the enzyme source.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
|---|---|---|
| Trichoderma reesei | 0.5 | 120 |
| Aspergillus niger | 0.8 | 95 |
| Penicillium funiculosum | 1.2 | 75 |
Application in Biomass Degradation
Research has shown that this compound plays a vital role in biomass degradation processes. For instance, a study highlighted its effectiveness in enhancing the hydrolysis of lignocellulosic biomass when used in conjunction with a consortium of cellulolytic microorganisms. This synergistic effect underscores its potential application in biofuel production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate, and how can purity be maximized?
- Methodological Answer : The synthesis involves multi-step acetylation and coupling reactions. For example, details a protocol for analogous nitrophenyl-dithiole derivatives using sulfuric acid as a catalyst and recrystallization from ethanol for purification. Key steps include controlled dropwise addition of reagents at low temperatures (0°C) to minimize side reactions and ensure regioselectivity. Purity is verified via ^1H NMR (e.g., δ 7.45–8.17 ppm for nitrophenyl protons) and mass spectrometry (e.g., MS [M + H]+ peaks). Recrystallization and silica gel chromatography are critical for removing acetylated byproducts .
Q. Which characterization techniques are most reliable for confirming the structure of p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate?
- Methodological Answer : ^1H NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, validates nitrophenyl moieties via distinct aromatic proton signals (J = 8.65–8.70 Hz) and molecular ion peaks. Elemental analysis (e.g., C, H, S content) further confirms stoichiometry. Researchers should compare observed data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities in complex spectra .
Q. How should researchers design experiments to study this compound’s role in cellulose degradation assays?
- Methodological Answer : Use p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate as a chromogenic substrate for cellulase activity. Incubate with purified enzymes or microbial lysates, and measure p-nitrophenol release at 405 nm. Include negative controls (heat-inactivated enzymes) and calibrate with a standard curve. emphasizes replication (n ≥ 3) and statistical analysis (e.g., ANOVA) to account for enzymatic variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and MS data when characterizing synthetic intermediates?
- Methodological Answer : Discrepancies may arise from isotopic impurities (e.g., in PF6− counterions) or residual solvents. For example, reports a 0.3% deviation in elemental analysis (C: 36.87 vs. 37.17 calcd.), likely due to incomplete drying. To troubleshoot:
- Repeat NMR with deuterated solvents and suppress water/O₂ interference.
- Perform HRMS in positive/negative ion modes to confirm adducts.
- Cross-validate with FTIR or X-ray crystallography if available.
Apply iterative refinement ( ) by revisiting synthetic steps (e.g., recrystallization solvent choice) .
Q. What strategies are effective for assessing the metabolic stability of p-Nitrophenyl-D-Cellopentaoside derivatives in biological systems?
- Methodological Answer : Use liver microsomal assays ( ) to evaluate Phase I metabolism. Incubate the compound with NADPH-fortified microsomes, and quantify residual substrate via LC-MS/MS. Monitor deacetylation or nitrophenyl cleavage products. For advanced studies, employ isotopically labeled analogs (e.g., ¹³C-acetate groups) to track metabolic pathways. Structural modifications, such as replacing labile acetate groups with stable ethers (), can enhance stability .
Q. How can computational modeling complement experimental data in predicting this compound’s interactions with cellulases?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cellulases (PDB: 1CEL). Parameterize the force field for acetate and nitrophenyl groups, and simulate binding energies. Compare predicted binding poses with experimental kinetic data (e.g., Km and Vmax). highlights the need for iterative model refinement—adjust protonation states or solvation parameters if discrepancies exceed 15% .
Data Analysis & Interpretation
Q. How should researchers address variability in enzymatic assay results when using this substrate?
- Methodological Answer : Variability often stems from inconsistent substrate solubility or enzyme inactivation. Pre-dissolve the compound in DMSO (<1% final concentration) and filter-sterilize. Normalize activity to protein concentration (Bradford assay) and include internal standards (e.g., p-nitrophenol spiked samples). Apply outlier tests (Grubbs’ test) and use robust regression models ( ) .
Q. What analytical workflows are recommended for detecting degradation products during long-term storage?
- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via UPLC-PDA-MS to identify hydrolysis products (e.g., free p-nitrophenol or deacetylated cellopentaoside). Quantify degradation kinetics using Arrhenius plots. Store the compound under argon at −20°C in amber vials to minimize photolytic and oxidative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
